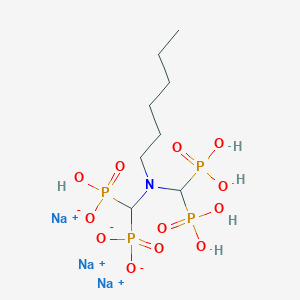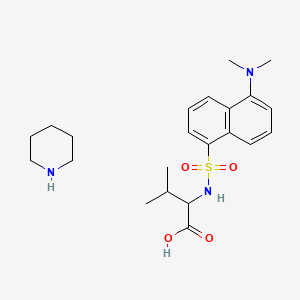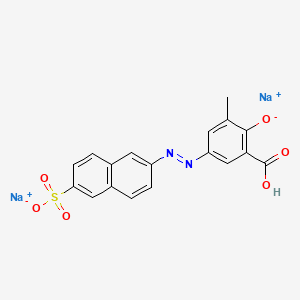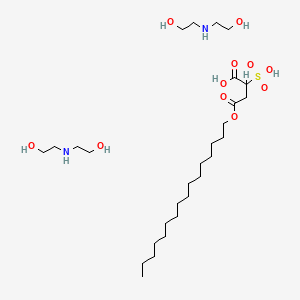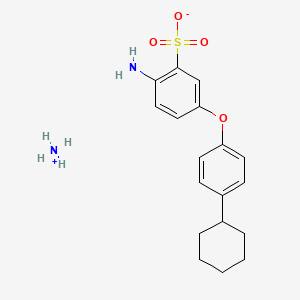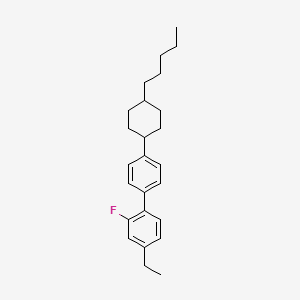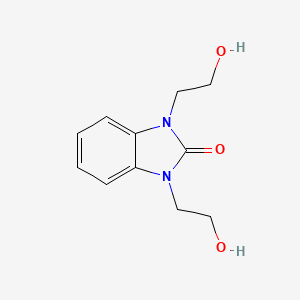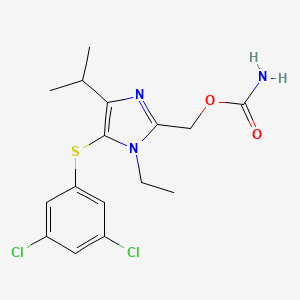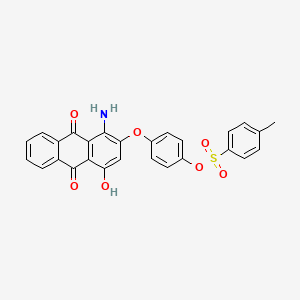
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is a complex organic compound with a molecular formula of C27H19NO7S. This compound is known for its unique chemical structure, which includes an anthraquinone core substituted with various functional groups. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the anthraquinone core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.
Introduction of the amino and hydroxy groups: These functional groups are introduced through nitration followed by reduction and hydroxylation reactions.
Attachment of the sulphonyl and phenoxy groups: This step involves sulphonation and etherification reactions, using reagents such as sulfonyl chlorides and phenols.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl and phenoxy groups, making it less complex.
1-Hydroxy-4-(4-methylphenylsulphonyl)anthraquinone: Similar structure but without the amino group.
2-(4-(((4-Methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
20210-73-5 |
|---|---|
Fórmula molecular |
C27H19NO7S |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-12-18(13-7-15)36(32,33)35-17-10-8-16(9-11-17)34-22-14-21(29)23-24(25(22)28)27(31)20-5-3-2-4-19(20)26(23)30/h2-14,29H,28H2,1H3 |
Clave InChI |
GFRYADAXOQKIEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



